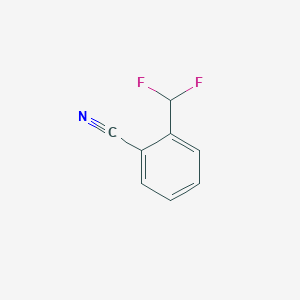

2-(Difluoromethyl)Benzonitrile

Descripción general

Descripción

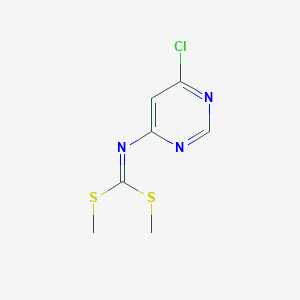

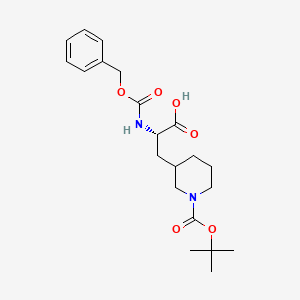

2-(Difluoromethyl)Benzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 g/mol . The IUPAC name for this compound is 2-(difluoromethyl)benzonitrile .

Synthesis Analysis

The synthesis of 2-(Difluoromethyl)Benzonitrile and similar compounds has been a topic of research. For instance, a study describes the synthesis of a similar compound, SARM 2f, using a multi-step approach . Another patent discloses a synthesis method of 4-amino-2-trifluoromethyl benzonitrile .Molecular Structure Analysis

The InChI code for 2-(Difluoromethyl)Benzonitrile is1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H . The Canonical SMILES structure is C1=CC=C(C(=C1)C#N)C(F)F . Physical And Chemical Properties Analysis

2-(Difluoromethyl)Benzonitrile has a molecular weight of 153.13 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 153.03900549 g/mol . The topological polar surface area is 23.8 Ų . The compound has 11 heavy atoms .Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Difluoromethyl)Benzonitrile: is a valuable building block in organic synthesis. Its difluoromethyl group can be used to introduce fluorine atoms into other chemical compounds, which is particularly useful in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter the biological activity of a compound, often leading to increased metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, 2-(Difluoromethyl)Benzonitrile serves as a precursor for the synthesis of various biologically active molecules. Its incorporation into drug candidates can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This compound can also contribute to the lipophilicity and membrane permeability of potential therapeutics .

Material Science

This chemical is used in material science research for the development of new materials with unique properties. For example, polymers containing 2-(Difluoromethyl)Benzonitrile may exhibit enhanced thermal stability, chemical resistance, and mechanical strength. These materials could find applications in advanced manufacturing, electronics, and aerospace industries .

Agrochemical Research

In the field of agrochemicals, 2-(Difluoromethyl)Benzonitrile is explored for its potential to create more effective pesticides and herbicides. The difluoromethyl group can confer increased potency and selectivity towards target pests or weeds, while also reducing the environmental impact due to lower required dosages .

Fluorination Reagents

The compound is also studied as a potential reagent for selective fluorination reactions. Researchers are interested in developing methods to use 2-(Difluoromethyl)Benzonitrile for introducing difluoromethyl groups into various substrates, which can be a challenging transformation in organic chemistry .

Protein Labeling

An emerging application of 2-(Difluoromethyl)Benzonitrile is in the area of bioconjugation, where it can be used for the site-selective labeling of proteins. This can be particularly useful for studying protein structure and function, as well as for developing targeted drug delivery systems .

Mecanismo De Acción

Target of Action

It is known that difluoromethylation processes, which involve compounds like 2-(difluoromethyl)benzonitrile, have been used in the formation of bonds where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound may interact with these elements in biological systems.

Mode of Action

It is known that difluoromethylation processes can transfer cf2h to c (sp2) sites both in stoichiometric and catalytic mode . This suggests that 2-(Difluoromethyl)Benzonitrile may interact with its targets by transferring a difluoromethyl group to them.

Biochemical Pathways

The compound’s involvement in difluoromethylation processes suggests that it may play a role in the formation of x–cf2h bonds, where x is c (sp), c (sp2), c (sp3), o, n or s . This could potentially affect a variety of biochemical pathways, depending on the specific targets of the compound in a given biological system.

Result of Action

Given the compound’s potential role in difluoromethylation processes, it may contribute to the formation of x–cf2h bonds, which could have various effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPLYDPKXQAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726304 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

799814-30-5 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)

![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)

![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)